molecular formula C9H5N3OS B14447263 1-Benzothiophene-3-carbonyl azide CAS No. 78676-35-4

1-Benzothiophene-3-carbonyl azide

Cat. No.: B14447263
CAS No.: 78676-35-4
M. Wt: 203.22 g/mol
InChI Key: GQNXDXRNNCSCGA-UHFFFAOYSA-N
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Description

1-Benzothiophene-3-carbonyl azide is a heterocyclic compound that features a benzothiophene core with a carbonyl azide functional group at the 3-position. Benzothiophenes are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry. The azide group adds further reactivity, making this compound a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzothiophene-3-carbonyl azide can be synthesized through various methods. One common approach involves the reaction of 1-benzothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the azide derivative . Another method involves the direct azidation of 1-benzothiophene-3-carboxylic acid using diphenylphosphoryl azide (DPPA) under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially explosive nature of azides.

Mechanism of Action

The mechanism of action of 1-benzothiophene-3-carbonyl azide largely depends on the specific reactions it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations . The molecular targets and pathways involved are specific to the context in which the compound is used, such as in drug development or material synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for a variety of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

CAS No.

78676-35-4

Molecular Formula

C9H5N3OS

Molecular Weight

203.22 g/mol

IUPAC Name

1-benzothiophene-3-carbonyl azide

InChI

InChI=1S/C9H5N3OS/c10-12-11-9(13)7-5-14-8-4-2-1-3-6(7)8/h1-5H

InChI Key

GQNXDXRNNCSCGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)N=[N+]=[N-]

Origin of Product

United States

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